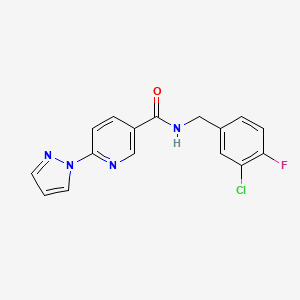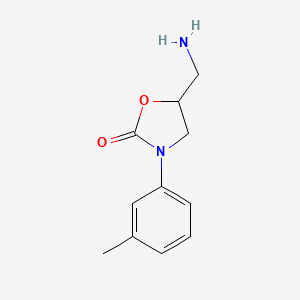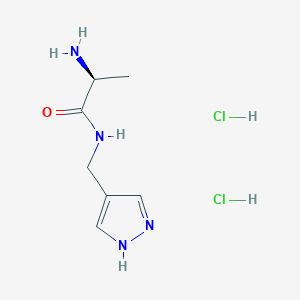![molecular formula C17H12FN5O2 B2747160 N-(2-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358779-68-6](/img/structure/B2747160.png)
N-(2-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is also known as Flunitrazolam . It is a triazolobenzodiazepine (TBZD), which are benzodiazepine (BZD) derivatives . It has been sold online as a designer drug and is a potent hypnotic and sedative drug similar to related compounds such as flunitrazepam, clonazolam, and flubromazolam .
Molecular Structure Analysis
The compound has a molar mass of 337.314 g·mol −1 . The addition of the triazole ring to the scaffold increases potency significantly . This is evident as flunitrazolam is reported anecdotally to be active in the microgram level .Physical And Chemical Properties Analysis
The compound has a molar mass of 337.314 g·mol −1 . It is active at 0.1 mg .科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed diversified methods for synthesizing triazoloquinoxaline derivatives, including N-(2-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, highlighting their structural complexity and potential for various biological activities. These methods involve Ugi four-component reactions and copper-catalyzed tandem reactions, providing access to structurally varied and complex fused tricyclic scaffolds from readily available starting materials (An et al., 2017).
Anticancer Activity
The synthesis of new quinoline and triazoloquinoxaline derivatives has been directed toward evaluating their anticancer potential. Certain derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as therapeutic agents for cancer treatment (Reddy et al., 2015).
Antimicrobial and Antifungal Activity
Compounds related to N-(2-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide have been synthesized and tested for their antimicrobial and antifungal properties. The research has identified several compounds with promising activity against various bacterial and fungal strains, indicating their potential for developing new antimicrobial agents (Antypenko et al., 2017).
Aldose Reductase Inhibition
Quinoxalinone derivatives, including those related to the compound of interest, have been synthesized and tested for their ability to inhibit aldose reductase, a key enzyme in the management of diabetic complications. These compounds have shown potent inhibition, suggesting their usefulness in managing diabetes-related issues (Qin et al., 2015).
Adenosine Receptor Antagonism
Some derivatives have been explored for their binding affinity to adenosine receptors, showing selectivity towards the A3 adenosine receptor. This suggests potential applications in designing selective antagonists for therapeutic uses, such as in the treatment of cardiovascular diseases and possibly as rapid-onset antidepressants (Catarzi et al., 2005).
Anticonvulsant Properties
Triazoloquinoxaline derivatives have also been evaluated for their anticonvulsant properties, showing potential as novel agents for managing seizure disorders. Some compounds have exhibited promising activities in preclinical models, indicating their potential in anticonvulsant drug development (Alswah et al., 2013).
将来の方向性
The compound was first definitively identified and reported to the EMCDDA Early Warning System by an analytical laboratory in Germany in October 2016 . It had not been described in the scientific or patent literature before this . Therefore, future research could focus on further understanding this compound and its potential uses and effects.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2/c18-11-5-1-2-6-12(11)20-15(24)9-22-13-7-3-4-8-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAVKRIJQWSHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

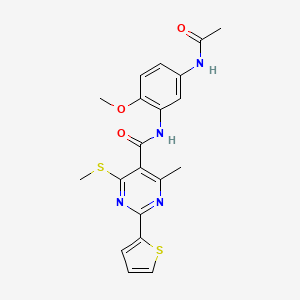

![1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B2747082.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2747085.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide](/img/structure/B2747087.png)
![N-[(2-methanesulfonamidophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2747089.png)
![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2747090.png)


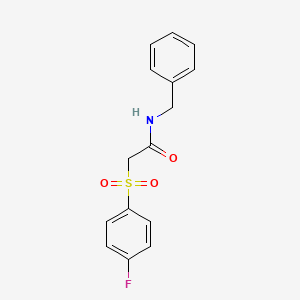
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2747095.png)
